2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is a synthetic compound characterized by its unique fluorinated structure and hydroxypiperidine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound’s CAS Registry Number is 2230803-42-4, and it is primarily sourced from chemical manufacturers such as Enamine Ltd. and Sigma-Aldrich .
The primary sources for 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride include specialized chemical suppliers like Enamine Ltd., which provides various quantities for research purposes. The compound is available in multiple forms, including powder, and is typically stored under refrigeration to maintain stability .
This compound falls under the category of fluorinated amino acids and can be classified as a derivative of piperidine. Its structure includes a difluorinated carbon center, which significantly influences its biological activity and chemical properties.
The synthesis of 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride can involve several steps, typically starting with the preparation of the difluorinated acetic acid derivative. The synthesis may utilize methods such as:
Technical details regarding specific reagents and conditions can vary based on the desired purity and yield.
The molecular formula of 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride is , indicating a complex structure with both fluorine and nitrogen functionalities.
Key structural data includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements.
The compound can participate in various chemical reactions typical of carboxylic acids and amines:
Each reaction's technical details depend on factors such as temperature, solvent choice, and reaction time.
The mechanism of action for 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride primarily relates to its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator.
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Key physical properties include:
Chemical properties include:
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) provide additional insights into its characteristics.
2,2-Difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid hydrochloride has potential applications in:
The incorporation of difluoroacetic acid motifs represents a critical strategic step in synthesizing the target compound. Bromodifluoroacetate Reformatsky reactions with carbonyl precursors serve as the predominant method for constructing the α,α-difluoro-β-hydroxy ester intermediates, which are subsequently oxidized to the corresponding acetic acid derivatives. This reaction proceeds under mild conditions (0°C to 25°C) in aprotic solvents such as THF or DMF, achieving yields of 72-92% without catalysts when reacting with aldehydes or aromatic ketones. Aliphatic ketones require cerium chloride catalysis (2 mol%) to enhance yields from 30-32% to 89-92% by mitigating enolization side reactions [7].
Table 1: Fluorination Method Comparison for Difluoroacetic Acid Precursors
Fluorination Method | Substrate Class | Catalyst/Additive | Yield Range | Key Advantage |
---|---|---|---|---|
Reformatsky Reaction | Aldehydes | None | 85-92% | No catalyst requirement |
Reformatsky Reaction | Aromatic Ketones | None | 80-88% | Mild conditions |
Reformatsky Reaction | Aliphatic Ketones | CeCl₃ (2 mol%) | 89-92% | Suppresses enolization |
Electrophilic Fluorination | Activated Enolates | NFSI | 65-75% | High stereoselectivity |
Alternative electrophilic fluorination protocols employing N-fluorobenzenesulfonimide (NFSI) on activated ester enolates demonstrate applicability but suffer from lower yields (65-75%) and necessitate stringent anhydrous conditions. Recent optimizations focus on solvent engineering (tetrahydrofuran/hexamethylphosphoramide mixtures) and controlled addition rates to minimize polyfluorination byproducts. The difluoroacetate moiety significantly influences the compound’s physicochemical properties, including enhanced metabolic stability and altered pKa (predicted value: 2.8-3.2) compared to non-fluorinated analogs [1] [7].
Stereocontrol at the C3 position of the piperidine ring is achieved through two principal strategies: chiral pool derivatization and asymmetric catalysis. Chiral pool approaches utilize naturally occurring amino acids (e.g., L-glutamic acid) as starting materials, involving cyclization, hydroxylation, and protecting group manipulations to construct the enantiomerically enriched 3-hydroxypiperidine core. This method delivers >98% enantiomeric excess (ee) but requires 6-8 synthetic steps, reducing overall yield to 35-40% [5].
Table 2: Chiral Synthesis Approaches for 3-Hydroxypiperidin-3-yl Moieties
Strategy | Chiral Source | Key Steps | ee (%) | Drawbacks |
---|---|---|---|---|
Chiral Pool Derivatization | L-Glutamic acid | Cyclization, Hydroxylation, Deprotection | >98% | Lengthy synthesis (6-8 steps) |
Asymmetric Catalysis | Prochiral ketones | Organocatalytic α-Hydroxylation | 90-95% | Costly catalysts |
Enzymatic Resolution | Racemic 3-hydroxypiperidine | Lipase-catalyzed acylation | ≥99% | Maximum yield 50% |
Catalytic asymmetric hydroxylation of N-protected piperidin-3-ones using oxaziridine reagents in the presence of cinchona alkaloid catalysts achieves 90-95% ee. This method benefits from single-step stereochemical installation but requires expensive catalysts and meticulous moisture control. Enzymatic resolution of racemic 3-hydroxypiperidines (e.g., via lipase-catalyzed acylative kinetic resolution) provides ≥99% ee but limits maximum theoretical yield to 50%. Protecting group selection critically influences stereoselectivity, with bulkier groups (Boc, Cbz) effectively shielding one face of the enolizable ketone during nucleophilic attack [5] [8].
Hydrochloride salt formation serves dual purposes: purification facilitation and physicochemical stabilization. The free base of 2,2-difluoro-2-(3-hydroxypiperidin-3-yl)acetic acid typically undergoes salt formation through stoichiometric reaction with hydrochloric acid (1.0-1.2 equivalents) in polar aprotic solvents. Optimal conditions utilize isopropanol/ethyl acetate mixtures (3:1 v/v) at 0-5°C, achieving 95-98% conversion to the crystalline hydrochloride salt. Higher temperatures induce decomposition via dehydration of the tertiary alcohol [2] [6].
Counterion selection significantly impacts crystallinity and stability:
Table 3: Counterion Selection for Salt Formation
Counterion Source | Solvent System | Crystallization Yield | Hygroscopicity | Stability (25°C/60% RH) |
---|---|---|---|---|
HCl (gaseous) | EtOAc/IPA | 95-98% | Low | >24 months |
HCl (aqueous) | Acetone/Water | 85-90% | Moderate | 12-18 months |
p-Toluenesulfonic acid | Ethanol | 88-92% | Low | >24 months |
Mechanistically, protonation occurs preferentially at the piperidine nitrogen rather than the carboxylic acid, as confirmed by 15N-NMR studies. Post-crystallization, anti-solvent washing with cold diethyl ether removes residual acid while maintaining crystal integrity. Strict control of water content (<0.5% Karl Fischer) prevents hydrate formation, which alters dissolution kinetics. Commercial suppliers (e.g., Biosynth, A2B Chem) utilize this protocol to deliver material meeting pharmacopeial specifications (>99.0% purity by HPLC) [2] [6].
The synthesis of complex piperidine-containing architectures like the target compound employs divergent strategic approaches with significant implications for purity and scalability.
Solution-phase synthesis dominates current production, featuring sequential linear reactions:
Solid-phase synthesis employs Wang resin-linked bromodifluoroacetate esters as key intermediates. The sequence involves:
Table 4: Synthesis Strategy Performance Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis | Hybrid Approach |
---|---|---|---|
Cumulative Yield | 50-55% | 40-45% | 60-65% |
Purity (Crude Product) | 75-80% | 85-90% | >95% |
Scalability | Multi-kilogram | <100 gram | Kilogram |
Key Advantage | Established infrastructure | Reduced purification | High purity with scalability |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9